molecular formula C10H16O4 B122403 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 26845-47-6

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B122403
CAS RN: 26845-47-6
M. Wt: 200.23 g/mol
InChI Key: XUTIURCKMWHHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,4-dioxaspiro[4.5]decane derivatives has been explored in several studies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents at the 6-position was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Another study reported the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5

Scientific Research Applications

Synthesis Techniques

Schwartz et al. (2005) detail a flexible synthesis approach for enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, which is applicable to complex spiroacetal systems including Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This method involves the use of enantiomerically pure homopropargylic alcohols derived from the opening of epoxides and can be used to create a variety of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).

Chemical Communication in Insects

Kohnle et al. (1992) discovered that E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, a close relative of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, plays a significant role in the chemical communication among European Scolytidae and Nitidulidae beetles. This compound is involved in modifying the response of certain beetle species to traps, showing its importance in insect communication (Kohnle, Densborn, Kölsch, Meyer, & Francke, 1992).

Molecular Structure Analysis

Guerrero-Alvarez et al. (2004) conducted a study on the relative configuration of various spirodecanes, including 1,4-dioxaspiro[4.5]decanes. Using NMR techniques, they analyzed the stereochemistry of these compounds, providing insights into their molecular structure and potential chemical properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTIURCKMWHHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445699
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS RN

26845-47-6
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 189.7 g. of 4-carbomethoxy-1-cyclohexanone [3] (obtained as in Example 2B) in 2000 ml. of benzene, 67.5 ml. of ethylene glycol and 2.7 g. of p-toluenesulfonic acid is heated at reflux under a Dean-Stark trap for about 5 hours. After cooling, the solution is washed with saturated aqueous sodium bicarbonate and brine. The oily residue remaining when the organic solvent is evaporated to dryness and is distilled under vacuum to give 231.8 g. of 4-carbomethoxy-1-cyclohexanone ethylene ketal[4] having a boiling point of 95° to 100° C. at 0.30 mm. of Hg.
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4-carbomethoxy-1-cyclohexanone ethylene ketal[4]
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Synthesis routes and methods II

Procedure details

To a solution of 8 g (0.51 mole) of methyl 4-oxocyclohexane-1-carboxylate in 50 ml of dry benzene is added 4 g (0.064 mole) of ethylene glycol and 0.10 g of p-toluenesulfonic acid and this mixture is refluxed overnight with a Dean-Stark apparatus. The cooled reaction is allowed to stand and the bottom layer (ethylene glycol) separated and the remaining benzene layer washed with aqueous sodium bicarbonate, dried over MgSO4, and stripped to dryness, giving methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate as a clear liquid residue. This material is used without further purification in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 10 pubs.rsc.org
A Regueiro-Ren, SY Sit, Y Chen, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
GSK3640254 is an HIV-1 maturation inhibitor (MI) that exhibits significantly improved antiviral activity toward a range of clinically relevant polymorphic variants with reduced sensitivity …
Number of citations: 8 pubs.acs.org
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 pubs.acs.org
J Zhou, Q Jiang, P Fu, S Liu, S Zhang… - The Journal of …, 2017 - ACS Publications
An alternative synthesis of 4-(heteroaryl)cyclohexanones is described featuring a palladium-catalyzed ester α-arylation followed by decarboxylation. The substrate scope is broad with a …
Number of citations: 8 pubs.acs.org

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